molecular formula C20H25N5O B125465 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine CAS No. 156007-21-5

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine

Cat. No. B125465
M. Wt: 351.4 g/mol
InChI Key: CMDFESOYJXRUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine (BPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that contains a benzotriazole moiety, which has been reported to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects, which could potentially reduce inflammation in the brain and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its potential therapeutic applications. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. However, one limitation of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in humans.

Synthesis Methods

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with 3-bromopropylbenzotriazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine.

Scientific Research Applications

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

156007-21-5

Product Name

4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole

InChI

InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3

InChI Key

CMDFESOYJXRUSW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3

Other CAS RN

156007-21-5

synonyms

4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
BPMPP
MP 3022
MP-3022

Origin of Product

United States

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